1-(2-((2,3-Dichlorophenoxy)AC)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
similar compounds are often produced using large-scale organic synthesis techniques, involving batch reactors and continuous flow systems to optimize reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-((2,3-Dichlorophenoxy)AC)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce deoxygenated or hydrogenated products .
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1-(2-((2,3-Dichlorophenoxy)AC)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-((2,4-Dichlorophenoxy)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-BR-2-(2-((4-Methoxyphenoxy)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-BR-2-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
1-(2-((2,3-Dichlorophenoxy)AC)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
769151-33-9 |
---|---|
Molecular Formula |
C28H22Cl2N2O6 |
Molecular Weight |
553.4 g/mol |
IUPAC Name |
[1-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C28H22Cl2N2O6/c1-35-23-13-11-18(14-25(23)36-2)28(34)38-22-12-10-17-6-3-4-7-19(17)20(22)15-31-32-26(33)16-37-24-9-5-8-21(29)27(24)30/h3-15H,16H2,1-2H3,(H,32,33)/b31-15+ |
InChI Key |
GEVKPEIDRXQZOR-IBBHUPRXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)COC4=C(C(=CC=C4)Cl)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)COC4=C(C(=CC=C4)Cl)Cl)OC |
Origin of Product |
United States |
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